molecular formula C24H25N3O2 B11002879 3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B11002879
M. Wt: 387.5 g/mol
InChI Key: NVCNPDBJNVVPSH-UHFFFAOYSA-N
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Description

    3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide: , is a synthetic organic compound.

  • Its chemical structure consists of an indole ring, a carbazole ring, and a propanamide side chain.
  • The compound exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.

      Biology: It may exhibit biological activity, making it relevant for drug discovery.

      Medicine: Research focuses on its potential as an anticancer agent or modulator of cellular pathways.

      Industry: Used in the production of dyes, pigments, or materials.

  • Mechanism of Action

      Targets: Compound X likely interacts with specific receptors or enzymes.

      Pathways: It may affect cell signaling, gene expression, or metabolic pathways.

      Further Research Needed: Detailed studies are ongoing to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Compound X combines features of both indole and carbazole, making it distinct.

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C24H25N3O2

    Molecular Weight

    387.5 g/mol

    IUPAC Name

    3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

    InChI

    InChI=1S/C24H25N3O2/c1-29-16-10-11-21-19(13-16)18-6-4-8-22(24(18)27-21)26-23(28)12-9-15-14-25-20-7-3-2-5-17(15)20/h2-3,5,7,10-11,13-14,22,25,27H,4,6,8-9,12H2,1H3,(H,26,28)

    InChI Key

    NVCNPDBJNVVPSH-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCC4=CNC5=CC=CC=C54

    Origin of Product

    United States

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